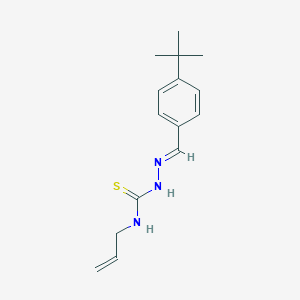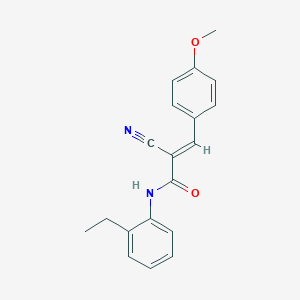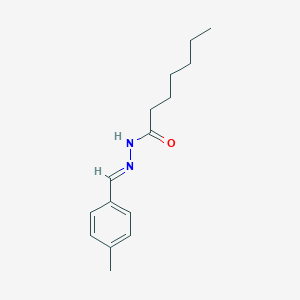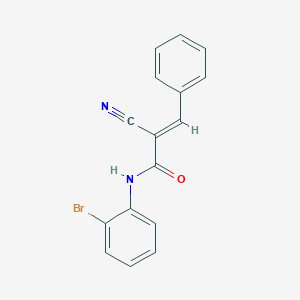
Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate, also known as EBCQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the family of quinoline derivatives, which have been widely used in medicinal chemistry due to their diverse biological activities. EBCQ has shown promising results in various studies, making it a valuable tool for researchers in different fields.
Wirkmechanismus
The mechanism of action of Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate is not fully understood, but it is believed to involve the inhibition of heme detoxification in the parasite. This leads to the accumulation of toxic heme, which ultimately kills the parasite. Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate has also been shown to inhibit the activity of heme oxygenase, an enzyme involved in the breakdown of heme in the parasite.
Biochemical and Physiological Effects
Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its antimalarial activity, Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate has been shown to have anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells. Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate in lab experiments is its high potency and selectivity. This makes it a valuable tool for studying the mechanisms of action of various biological processes. However, Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate. One area of interest is the development of new antimalarial drugs based on the structure of Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate. This could involve the synthesis of new derivatives with improved potency and selectivity. Another area of interest is the exploration of Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate's potential in the treatment of other diseases, such as cancer and inflammatory diseases. Finally, further studies are needed to establish the safety and efficacy of Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate in humans, which could pave the way for its use in clinical settings.
Synthesemethoden
The synthesis of Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate involves several steps, starting from the reaction of 4-chloroquinoline-3-carboxylic acid with benzylamine. The resulting intermediate is then treated with ethyl chloroformate to obtain the final product, Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate. This method has been optimized to yield high purity and yield of Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate, making it a reliable and efficient process for large-scale production.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as an antimalarial agent. Studies have shown that Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate has potent activity against Plasmodium falciparum, the parasite responsible for causing malaria. This makes Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate a potential candidate for the development of new antimalarial drugs.
Eigenschaften
Produktname |
Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate |
|---|---|
Molekularformel |
C19H17ClN2O2 |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-24-19(23)15-12-22-18-14(9-6-10-16(18)20)17(15)21-11-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,21,22) |
InChI-Schlüssel |
CXQOLMDNDDUYHX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=CC=C2Cl |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-cyano-N-[4-(diethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B255228.png)

![Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B255231.png)




![3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255240.png)
![N'-[(Z)-indol-3-ylidenemethyl]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide](/img/structure/B255242.png)
![1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B255245.png)
![N-(4-morpholinyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255248.png)


